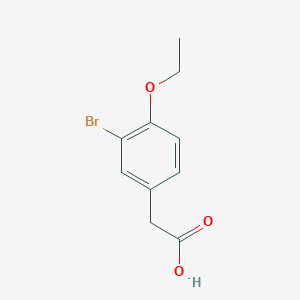

2-(3-Bromo-4-ethoxyphenyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

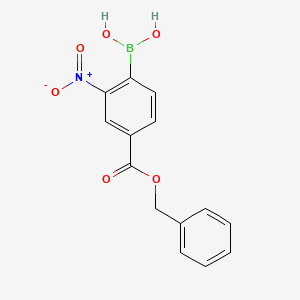

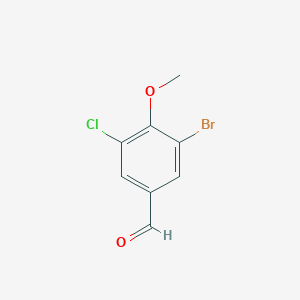

The synthesis of related compounds involves regioselective bromination, as seen in the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, where bromine in acetic acid was used to achieve a high yield of 84% . This suggests that a similar approach could be applied to synthesize the ethoxy variant of the compound by substituting the methoxy group with an ethoxy group.

Molecular Structure Analysis

The molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid shows that the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted relative to the ring . This indicates that the ethoxy variant would likely have a similar planarity between the ethoxy group and the phenyl ring, with a comparable tilt for the acetic acid substituent.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from the behavior of similar compounds. For instance, 3-Bromoacetyl-7-methoxycoumarin reacts readily with carboxylic acids to form fluorescent derivatives . This suggests that the bromo and ethoxy substituents on the phenyl ring of 2-(3-Bromo-4-ethoxyphenyl)acetic acid may also influence its reactivity in forming derivatives or participating in electrophilic substitution reactions, as observed in the bromination kinetics of methoxycarbonyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Bromo-4-ethoxyphenyl)acetic acid can be extrapolated from the properties of structurally similar compounds. The presence of electron-donating and electron-withdrawing groups, such as the ethoxy and bromo substituents, will affect the compound's acidity, solubility, and spectral properties. For example, compounds with electron-releasing groups exhibit bathochromic shifts in acid solutions , and the presence of a bromo substituent indicates electron-withdrawing characteristics that could influence the compound's acidity and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- A study described a 7-step procedure for synthesizing enantiomerically pure diarylethanes, starting from related compounds. This highlights the potential of 2-(3-Bromo-4-ethoxyphenyl)acetic acid in the synthesis of complex organic molecules (Zhang et al., 2014).

- Another research focused on the regioselective bromination of 4-methoxyphenylacetic acid, which is structurally similar to 2-(3-Bromo-4-ethoxyphenyl)acetic acid, highlighting the compound's relevance in creating structurally specific molecules (Guzei, Gunderson & Hill, 2010).

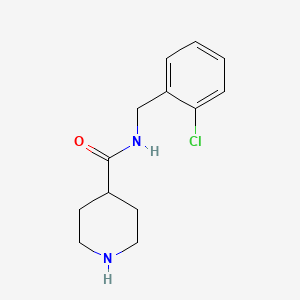

Biological and Pharmacological Applications

- A study on the in vivo metabolism of a psychoactive phenethylamine in rats identified several metabolites, including compounds structurally related to 2-(3-Bromo-4-ethoxyphenyl)acetic acid. This suggests potential applications in pharmacokinetics and drug metabolism studies (Kanamori et al., 2002).

- Research on new heterobifunctional reagents for the coupling of peptides to liposomes included compounds structurally similar to 2-(3-Bromo-4-ethoxyphenyl)acetic acid. This indicates its potential use in bioconjugation and vaccine development (Frisch, Boeckler & Schuber, 1996).

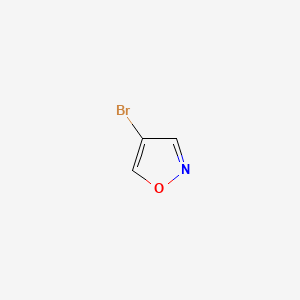

Antioxidant Properties

- Studies on the marine red alga Rhodomela confervoides isolated bromophenols structurally related to 2-(3-Bromo-4-ethoxyphenyl)acetic acid, demonstrating significant antioxidant activities. This suggests potential applications in the development of natural antioxidants (Li et al., 2011); (Li et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-bromo-4-ethoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-14-9-4-3-7(5-8(9)11)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAXFPLSLBPYOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-4-ethoxyphenyl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1274338.png)

![4-Amino-4-[4-(4-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1274339.png)